molecular formula C10H8F2N2O2 B2713268 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid CAS No. 1329167-02-3

4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid

Cat. No. B2713268
CAS RN: 1329167-02-3
M. Wt: 226.183
InChI Key: VWCXVXUMGCSOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of indazoles, including “4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid”, has been a subject of research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid” is 1S/C11H8F2N2O2/c1-6-8(12)4-7(11(16)17)9(13)5-10(6)15(2)3/h4-5H,1-3H3,(H,16,17) .


Physical And Chemical Properties Analysis

The compound is a white to yellow to brown solid at room temperature . Its molecular weight is approximately 236.19 g/mol .

Scientific Research Applications

Anti-Inflammatory Agents

Indazole derivatives have been found to possess significant anti-inflammatory properties . For instance, certain 2,3-disubstituted tetrahydro-2H-indazoles have demonstrated high anti-inflammatory activity along with minimum ulcerogenic potential .

Antiviral Agents

Indazole derivatives have also been reported to exhibit antiviral activities . Specific 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .

Anti-HIV Agents

Certain indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies performed as potential anti-HIV-1 agents .

Anticancer Agents

Indazole derivatives have shown promise in the field of oncology . Several new N-phenyl-1H-indazole-1-carboxamides have been prepared and evaluated for their in vitro antiproliferative activities against various tumor cell lines .

Antidiabetic Agents

Indazole derivatives have been found to possess antidiabetic properties . This makes them potential candidates for the development of new therapeutic agents for the treatment of diabetes.

Antimalarial Agents

Indazole derivatives have also been reported to exhibit antimalarial activities . This suggests their potential use in the development of new antimalarial drugs.

Antioxidant Agents

Indazole derivatives have been found to possess antioxidant properties . This makes them potential candidates for the development of new therapeutic agents for conditions associated with oxidative stress.

Antimicrobial Agents

Indazole derivatives have been reported to exhibit antimicrobial activities . This suggests their potential use in the development of new antimicrobial drugs.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential medicinal applications, particularly given the interest in indazole derivatives as potential therapeutic agents .

properties

IUPAC Name

4,6-difluoro-1,3-dimethylindazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-4-7-6(14(2)13-4)3-5(11)8(9(7)12)10(15)16/h3H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCXVXUMGCSOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC(=C(C(=C12)F)C(=O)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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